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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)pyridin-2-amine
CAS No.: 907945-72-6
Cat. No.: B2409629
Get Quote
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A Critical Scaffold for Kinase Inhibitor Development
Executive Summary

4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) is a high-value pharmacophore
intermediate extensively utilized in the synthesis of ATP-competitive kinase inhibitors.
Structurally characterized by a 2-aminopyrimidine core substituted at the C4 position with a
para-chlorophenyl moiety, this compound serves as a "hinge-binder" motif in medicinal
chemistry.

Its primary utility lies in the development of inhibitors for Pim-1 (Proviral Integration site for
Moloney murine leukemia virus) kinases, which are implicated in cell survival and proliferation
in hematological malignancies and prostate cancer. This whitepaper provides a comprehensive
technical analysis of its physicochemical properties, validated synthesis pathways, analytical
characterization, and handling protocols for research and industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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The 2-aminopyrimidine motif is a "privileged structure” in drug discovery due to its ability to
form bidentate hydrogen bonds with the hinge region of kinase enzymes. The 4-chlorophenyl
group provides essential hydrophobic interactions within the ATP-binding pocket.

Table 1: Core Chemical Data

Property Specification

Chemical Name 4-(4-Chlorophenyl)pyrimidin-2-amine

CAS Number 133256-51-6
2-Amino-4-(4-chlorophenyl)pyrimidine; 4-(4-

Synonyms . .
Chlorophenyl)-2-pyrimidinamine

Molecular Formula C10HsCIN3

Molecular Weight 205.64 g/mol

Physical Form White to off-white crystalline solid

Melting Point 182 - 186 °C

B Soluble in DMSO (>30 mg/mL), DMF; Low

Solubility A
solubility in water

LogP (Predicted) ~2.1 (Lipophilic)

pKa (Predicted) ~3.5 (Pyridine N), ~13 (Amine)

Structural Mechanism & Biological Utility
The Hinge-Binding Mechanism

In the context of kinase inhibition, CAS 133256-51-6 acts as the anchoring moiety. The
exocyclic amine (donor) and the pyrimidine ring nitrogen (acceptor) typically form a hydrogen-
bonding network with the backbone residues of the kinase hinge region (e.g., Glu121 in Pim-1).

Therapeutic Applications[10]

e Pim Kinase Inhibitors: Overexpression of Pim-1 is observed in diffuse large B-cell ymphoma
(DLBCL) and prostate cancer. Derivatives of CAS 133256-51-6 have shown nanomolar
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potency by blocking the ATP-binding site, preventing phosphorylation of downstream targets
like Bad and p21.

» Antiviral Research: The scaffold is also explored in non-nucleoside reverse transcriptase
inhibitors (NNRTIS).

Diagram 1: Pharmacophore Interaction Logic

This diagram illustrates the logical flow from chemical structure to biological interaction.

CAS 133256-51-6 Docks into Kinase Hinge Region Forms Bidentate H-Bonds Triggers Inhibition of Results in Apoptosis in
(Scaffold) (ATP Pocket) (Donor/Acceptor) Phosphorylation Cancer Cells

Click to download full resolution via product page
Caption: Mechanistic pathway of CAS 133256-51-6 derivatives in kinase inhibition.

Synthesis & Manufacturing Protocols

To ensure high purity and yield, the Enaminone Cyclization Route is the preferred method over
Suzuki coupling due to higher atom economy and the avoidance of expensive palladium
catalysts.

Validated Synthesis Protocol (Enaminone Route)

Reaction Principle: Condensation of a chalcone-like intermediate with a guanidine salt.
Step-by-Step Methodology:
e Precursor Preparation:

o Reagents: 4'-Chloroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal
(DMF-DMA, 1.2 eq).

o Condition: Reflux neat or in Toluene for 6-12 hours.

o Intermediate: Formation of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one.
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o Workup: Evaporate solvent; the intermediate often crystallizes upon cooling.
o Cyclization:

o Reagents: Intermediate from Step 1 (1.0 eq), Guanidine Carbonate (1.5 eq) or Guanidine
Nitrate (with NaOEt base).

o Solvent: Ethanol or 2-Methoxyethanol (for higher temp).
o Condition: Reflux (80-100 °C) for 12-24 hours.

o Mechanism: Michael addition of guanidine followed by cyclization and elimination of
dimethylamine.

e Purification:
o Cool the reaction mixture to room temperature.
o Add water to precipitate the product if it hasn't already.
o Filter the solid and wash with cold ethanol/water (1:1).

o Recrystallization: Ethanol or Ethyl Acetate/Hexane.

Diagram 2: Synthesis Workflow
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Caption: Industrial standard enaminone cyclization route for 2-amino-4-arylpyrimidines.

Analytical Characterization & Quality Control

Trustworthiness in data is paramount. The following parameters define a "Pass" for this

substance.

HPLC Method (Purity Assessment)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pm).

o Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 min.
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e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm (aromatic) and 300 nm (pyrimidine conjugation).

e Retention Time: Expect elution around 8-10 min depending on dead volume.

'H-NMR Interpretation (DMSO-de, 400 MH2)

e 0 8.35 (d, 1H): Pyrimidine H-6 (Doublet due to coupling with H-5).

0 8.05 (d, 2H): Aromatic protons on chlorophenyl ring (Ortho to pyrimidine).

d 7.55 (d, 2H): Aromatic protons on chlorophenyl ring (Meta to pyrimidine).

0 7.15 (d, 1H): Pyrimidine H-5.

0 6.60 (s, 2H): -NHz protons (Broad singlet, exchangeable with D20).

Safety & Handling (GHS Standards)

While useful, this compound is a bioactive organic amine and must be handled with
containment.[1]

¢ Signal Word:WARNING

e Hazard Statements:

[e]

H302: Harmful if swallowed.

H315: Causes skin irritation.

[e]

o

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.

o PPE Requirements: Nitrile gloves, safety goggles, and use within a fume hood to prevent
inhalation of dust.

o Storage: Store at 2-8°C in a tightly closed container, protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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